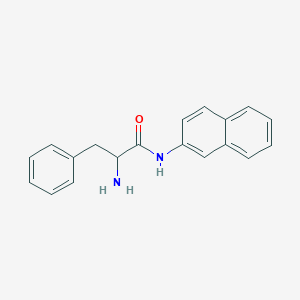

N-2-naphthylphenylalaninamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-2-Naphthylphenylalaninamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a naphthyl group attached to the nitrogen atom of the phenylalaninamide structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-2-naphthylphenylalaninamide typically involves the reaction of 2-naphthylamine with phenylalanine derivatives. One common method is the condensation reaction between 2-naphthylamine and phenylalanine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity. Post-reaction, the product is typically purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: N-2-Naphthylphenylalaninamide can undergo various chemical reactions, including:

Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Halogenation using reagents like bromine or chlorination using chlorine gas.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated aromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: NNRTIs for HIV Treatment

N-2-naphthylphenylalaninamide is part of a broader class of compounds known as 2-naphthyl phenyl ethers, which have shown promise as NNRTIs targeting HIV-1 reverse transcriptase (RT). These compounds are particularly significant due to their ability to overcome drug resistance associated with mutations in the RT enzyme, such as the Y181C mutation.

Case Studies and Findings

- Binding Affinity and Potency : Research indicates that certain derivatives of 2-naphthyl phenyl ethers exhibit binding affinities in the nanomolar range against wild-type HIV strains. However, their efficacy against resistant strains varies significantly. For instance, while some compounds show a 10-fold decrease in activity against the Y181C mutant, others demonstrate a reduction of up to 1,000-fold .

- Structural Insights : Structural studies utilizing X-ray crystallography have elucidated the binding modes of these compounds within the RT enzyme. The conformation of the 2-naphthyl ring plays a crucial role in determining the interaction with the enzyme, influencing both potency and resistance profiles .

| Compound | Binding Affinity (nM) | Activity Against Y181C |

|---|---|---|

| Compound 1 | 1 | 500-fold decrease |

| Compound 2 | 10 | 10-fold decrease |

| Compound 3 | 5 | 1000-fold decrease |

Cancer Research

The compound has also been investigated for its potential carcinogenic effects. Studies have shown that this compound does not exhibit significant carcinogenicity in various animal models, although limited evidence suggests some tumor incidence may occur under specific conditions .

Research Findings

- Animal Studies : In tests involving mice and rats, no significant carcinogenic effects were reported following oral administration. However, certain experimental conditions led to increased tumor incidences, indicating a need for further investigation into its safety profile .

Neuropharmacology

In neuropharmacological studies, this compound has been evaluated for its effects on tachykinin receptors, which are implicated in anxiety modulation.

Experimental Insights

Mecanismo De Acción

The mechanism of action of N-2-naphthylphenylalaninamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Naphthalene derivatives: Such as 1-naphthylamine and 2-naphthylamine.

Phenylalanine derivatives: Such as N-phenylalaninamide.

Uniqueness: N-2-Naphthylphenylalaninamide is unique due to the combination of the naphthyl and phenylalanine moieties, which confer distinct chemical and biological properties

Actividad Biológica

N-2-naphthylphenylalaninamide is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its potential applications.

Chemical Structure and Properties

This compound is characterized by its naphthalene and phenyl groups attached to an alanine-derived amide. Its structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological macromolecules, influencing enzymatic and receptor activities.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It has been studied for its potential as a receptor antagonist, particularly in the context of G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways.

- Receptor Interaction : this compound may bind to GPCRs, altering their activity and leading to downstream effects such as changes in intracellular calcium levels. For instance, studies have shown its ability to modulate calcium mobilization in human neutrophils, indicating potential anti-inflammatory properties .

- Enzymatic Activity : The compound may also interact with various enzymes, potentially inhibiting or enhancing their activity. This interaction can lead to significant biological effects, including anti-cancer properties.

In Vitro Studies

Several in vitro studies have assessed the biological effects of this compound:

- Cell Viability Assays : Research indicates that this compound exhibits cytotoxic effects on certain cancer cell lines. For example, it has been shown to induce apoptosis in human cancer cells through the activation of apoptotic pathways .

- Phytotoxicity : Additionally, this compound has demonstrated phytotoxic effects on algae and other plant species at low concentrations, suggesting its potential environmental impact as a contaminant .

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound:

- Toxicological Assessments : Animal studies have indicated that high doses can lead to significant health issues, including reduced body weight and organ damage. Notably, studies on rats revealed that exposure to high concentrations resulted in nephropathy and other non-neoplastic lesions .

- Carcinogenicity Studies : While some studies indicate a lack of carcinogenic activity in certain strains of rats, there is evidence suggesting potential carcinogenic effects in female mice exposed to high doses . This highlights the need for further investigation into its long-term effects.

Case Study 1: Anti-Cancer Activity

A notable case study explored the anti-cancer properties of this compound. Researchers treated various cancer cell lines with different concentrations of the compound and observed a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead for developing novel anti-cancer drugs.

Case Study 2: Environmental Impact

Another case study investigated the environmental implications of this compound as a pollutant. The study focused on its phytotoxicity in aquatic plants, revealing significant adverse effects on photosynthetic efficiency at low concentrations, which could disrupt local ecosystems .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-amino-N-naphthalen-2-yl-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c20-18(12-14-6-2-1-3-7-14)19(22)21-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18H,12,20H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOLUWPVABJBKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.